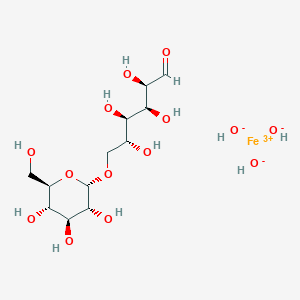![molecular formula C11H15FN2 B1449205 [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine CAS No. 1368808-39-2](/img/structure/B1449205.png)
[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine
Vue d'ensemble
Description
“[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 1368808-39-2 . It has a molecular weight of 194.25 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H15FN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h3-5H,1-2,6-8,13H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine” is a liquid at room temperature .Applications De Recherche Scientifique
Catalysis and Ligand Design
The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which involves derivatives of methanamine, demonstrates their utility in catalysis. These compounds have been shown to undergo C–H bond activation, leading to palladacycles characterized in solid states and exhibiting good catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Sensor Development
Tri-(2-picolyl)amine-modified triarylborane compounds, including derivatives of methanamine, have been synthesized for their photophysical properties and potential in sensing applications. These compounds can distinguish between cyanide and fluoride anions in aqueous solutions through fluorescence responses, indicating their role in environmental and biological monitoring (Zhang et al., 2019).
Structural Analysis and Material Science
Derivatives of methanamine have been utilized in the synthesis and structural analysis of various compounds, including Schiff base ligands and boric acid ester intermediates. These studies involve crystallographic and conformational analyses to understand the properties of these materials better, with applications in material science and engineering (Huang et al., 2021).
Pharmaceutical Research
While excluding specific details on drug use and side effects, it's noteworthy that methanamine derivatives have been investigated for their potential in pharmaceutical research, including the development of new therapeutic agents. However, detailed applications in this area are not provided here to adhere to the exclusion criteria.
Photophysical and Chemical Properties
The exploration of methanamine derivatives in understanding photophysical and chemical properties of organic compounds contributes to the development of novel materials and sensors. These studies focus on the synthesis, characterization, and application of these compounds in various fields, including photophysics and chemistry (Basu et al., 2014).
Safety And Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Propriétés
IUPAC Name |
(2-fluoro-6-pyrrolidin-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h3-5H,1-2,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYFCQXYAXKCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B1449124.png)

![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449127.png)

![6-Bromothiazolo[4,5-c]pyridine](/img/structure/B1449131.png)
![tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1449132.png)






![4-Azaspiro[2.5]octan-7-ol](/img/structure/B1449144.png)
